molecular formula C16H16N2O6S B11515804 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate

4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11515804
M. Wt: 364.4 g/mol
InChI Key: OJHCFFNPLXDLQY-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate is a complex organic molecule that features a thiazolidine ring, an acetylimino group, and a dimethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the acetylimino group and the dimethoxyphenyl acetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate: shares structural similarities with other thiazolidine derivatives and phenyl acetate compounds.

  • Examples include This compound and This compound .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C16H16N2O6S/c1-8(19)17-16-18-15(21)13(25-16)7-10-5-11(22-3)14(24-9(2)20)12(6-10)23-4/h5-7H,1-4H3,(H,17,18,19,21)/b13-7-

InChI Key

OJHCFFNPLXDLQY-QPEQYQDCSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.